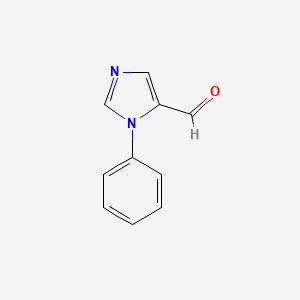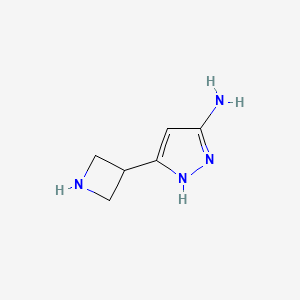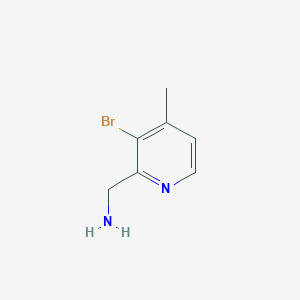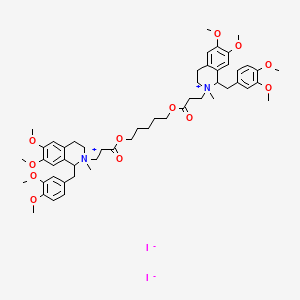
18-Nonadecynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Nonadecynoic acid is a long-chain fatty acid with the molecular formula C19H34O2 It is characterized by the presence of a triple bond between the 18th and 19th carbon atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 18-Nonadecynoic acid can be synthesized through various methods. One common approach involves the use of 1,8-nonadiyne as a starting material. The synthesis typically involves a two-step process:
Step 1: The starting material, 1,8-nonadiyne, undergoes a reaction with a suitable reagent to introduce the carboxylic acid group.
Step 2: The intermediate product is then subjected to further reactions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 18-Nonadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form different products.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: The triple bond allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Saturated fatty acids are the primary products.
Substitution: Various substituted fatty acids depending on the reagents used.
Aplicaciones Científicas De Investigación
18-Nonadecynoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in biological systems and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antifungal and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 18-Nonadecynoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can integrate into lipid membranes, affecting their properties and functions. Additionally, its acetylenic bond allows it to participate in unique chemical reactions that can modulate biological activities. The exact molecular targets and pathways are still under investigation, but its bioactivity is attributed to its ability to interact with cellular components .
Comparación Con Compuestos Similares
18-Nonadecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Nonadecanoic acid: A saturated fatty acid with no double or triple bonds.
2,6-Nonadecadiynoic acid: Contains two triple bonds at different positions.
Uniqueness: 18-Nonadecynoic acid is unique due to its single triple bond, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for specific interactions that are not possible with its saturated or unsaturated counterparts .
Propiedades
Fórmula molecular |
C19H34O2 |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
nonadec-18-ynoic acid |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h1H,3-18H2,(H,20,21) |
Clave InChI |
KZVSOXSKIQOJLZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


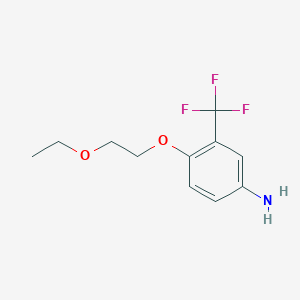
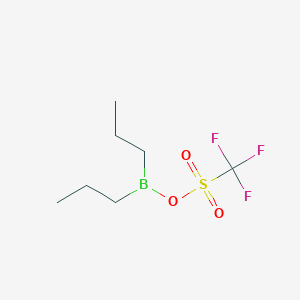
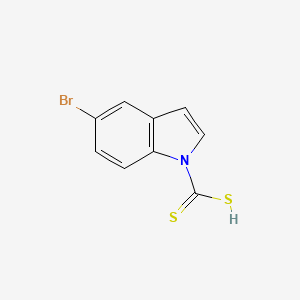
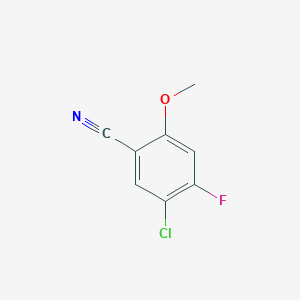
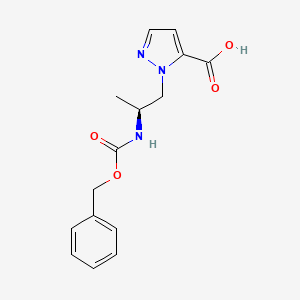
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)

![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
